3-Amino-2-(3-hydroxyphenyl)propanoic acid
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Overview
Description
3-Amino-2-(3-hydroxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Phenol and Acrylonitrile: The synthesis begins with the reaction of phenol and acrylonitrile to form 3-hydroxyphenylpropionitrile.
From 3-Hydroxybenzaldehyde and Malonic Acid: Another method involves the condensation of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to obtain the desired product.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted amino or hydroxy derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-(3-hydroxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound is structurally similar but has the hydroxy group at the 4-position instead of the 3-position.
3-(2-Hydroxyphenyl)propanoic acid: This compound lacks the amino group but has a hydroxy group at the 2-position.
Uniqueness: 3-Amino-2-(3-hydroxyphenyl)propanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-amino-2-(3-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPACMATYWMETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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